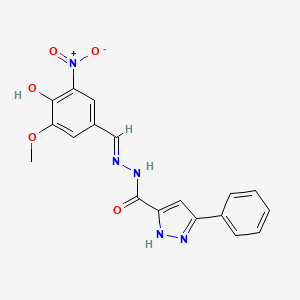![molecular formula C21H27FN4 B6020179 7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6020179.png)
7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane, also known as FDB-SPD, is a synthetic compound that has shown potential for use in scientific research. This compound belongs to the class of spirocyclic compounds, which are characterized by a unique structure that contains a cyclic core with two or more rings that are fused together.
Wirkmechanismus
The exact mechanism of action of 7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium signaling, protein folding, and cellular survival. This compound may also interact with other receptors and ion channels, but further research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the modulation of calcium signaling and the inhibition of the release of pro-inflammatory cytokines. It has also been shown to have antinociceptive and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the structure of this compound. Another area of interest is the investigation of the therapeutic potential of this compound in various disease states, such as neuropathic pain and depression. Finally, further research is needed to fully elucidate the mechanism of action of this compound and its interaction with other receptors and ion channels.
Synthesemethoden
The synthesis of 7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for the synthesis are commercially available, and the reaction conditions are relatively mild. The synthesis method has been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
7-(4-fluorobenzyl)-2-[(2-methyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decane has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is involved in a variety of physiological and pathological processes. This compound has also been shown to have antinociceptive and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
9-[(4-fluorophenyl)methyl]-2-[(2-methylpyrimidin-5-yl)methyl]-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN4/c1-17-23-11-19(12-24-17)14-26-10-8-21(16-26)7-2-9-25(15-21)13-18-3-5-20(22)6-4-18/h3-6,11-12H,2,7-10,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRCHOCEISRHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CN2CCC3(C2)CCCN(C3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-1-phenyl-N-[4-(trifluoromethoxy)benzyl]-3-pyrrolidinecarboxamide](/img/structure/B6020100.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6020103.png)
![{5-[2-(1-naphthylmethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6020111.png)
![dimethyl 5-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]isophthalate](/img/structure/B6020116.png)
![2-(6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)propanoic acid](/img/structure/B6020124.png)
![methyl N-({2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridin-3-yl}methyl)-N-methylglycinate](/img/structure/B6020129.png)

![N-{2-[(2-fluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6020142.png)
![1-(2,2-dimethylpropanoyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6020147.png)


![(1S*,4S*)-2-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6020188.png)
![4-{[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]methyl}benzonitrile](/img/structure/B6020191.png)
![2-[hydroxy(nitroso)amino]-2-methyl-1-phenyl-1-propanone oxime](/img/structure/B6020197.png)